Tri(thiophen-2-yl)borane
Description
Contextualization within Organoborane Chemistry and Thiophene-Based Systems
Organoborane chemistry investigates compounds that merge boron and carbon, with trialkyl and triaryl boranes being prominent examples. wikipedia.org The low polarity of the carbon-boron bond and the electron-deficient nature of the boron center define the reactivity and properties of these compounds. wikipedia.org Triarylboranes, in particular, are widely used as strong electron acceptors in donor-acceptor (D-A) type π-conjugated systems. mdpi.com The introduction of bulky aryl groups around the boron atom can enhance the stability of these compounds, making them resistant to air and moisture. mdpi.comresearchgate.net
Concurrently, thiophene-based systems are a cornerstone of organic electronics. researchgate.netnih.gov Thiophene (B33073), an electron-rich aromatic heterocycle, can be polymerized or incorporated into larger molecules to form π-conjugated materials. researchgate.netnih.gov These materials, such as polythiophenes, are valued for their semiconducting properties and are used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). aip.orgsigmaaldrich.com
The synthesis of Tri(thiophen-2-yl)borane and related thienylboranes represents a strategic fusion of these two fields. rsc.orgrsc.orgresearchgate.net By directly linking the electron-deficient boron center to electron-rich thiophene rings, a new class of building blocks for functional materials is created. aip.orgrsc.org This combination gives rise to compounds with distinct photophysical and electrochemical properties that differ from those of their individual components. rsc.orgresearchgate.net The development of well-controlled synthetic methods, such as boron-tin exchange reactions and electrophilic borylations, has enabled access to a variety of chemically robust thiophene-borane systems. rsc.orgrsc.orgresearchgate.net
Significance of Boron-Thiophene Conjugation in Functional Materials Research
The conjugation between the boron atom and the thiophene rings is the primary source of the unique properties of this compound and its derivatives. rsc.org This interaction involves the empty p-orbital of the boron atom and the π-orbitals of the conjugated thiophene substituents, a phenomenon known as pπ-π* conjugation. mdpi.comrsc.org This electronic coupling has several significant consequences:
Intramolecular Charge Transfer (ICT): The donor-acceptor structure created by linking electron-rich thiophenes to the electron-deficient boron center facilitates strong intramolecular charge transfer upon photoexcitation. rsc.org This ICT character is often associated with large Stokes shifts and solvent-dependent fluorescence (solvatochromism). mdpi.comresearchgate.net
Tunable Properties: The electronic and photophysical properties can be systematically tuned. For instance, increasing the number of thiophene units between boron atoms or modifying the aryl groups on the boron can change the emission color from blue to deep orange. researchgate.net Similarly, using strongly electron-withdrawing groups on the boron, such as the 2,4,6-tris(trifluoromethyl)phenyl (FMes) group, can further lower the LUMO energy level. mdpi.comresearchgate.net
Enhanced Lewis Acidity: The direct attachment of sulfur-containing heterocycles like thiophene to the boron center can enhance its Lewis acidity. researchgate.net This property is crucial for applications in anion sensing, where the borane (B79455) can interact with Lewis bases like fluoride (B91410) ions, leading to a detectable change in the absorption or emission spectrum. researchgate.netresearchgate.net
These features make boron-thiophene conjugated materials, including polymers incorporating thienylborane units, highly attractive for various applications in functional materials research. rsc.orgresearchgate.net They are explored as electron-transporting materials, emitters in Organic Light-Emitting Diodes (OLEDs), components in photovoltaic devices, and chemical sensors. mdpi.comresearchgate.netrsc.orgscispace.com The exceptional stability and intense luminescence of some of these materials in the solid state further underscore their potential. researchgate.net
Table 1: Electronic Properties of Representative Boron-Thiophene Conjugated Polymers Data illustrating the effect of conjugation length and boron substituent on electronic properties. LUMO levels are determined as E = −(4.8 + E_red) eV and HOMO levels as E_HOMO = E_LUMO − E_g using energy gaps (E_g) from UV-vis spectroscopy. researchgate.net
| Polymer | Pendant Group on Boron | Thiophene Units per Boron | HOMO (eV) | LUMO (eV) | Optical Band Gap (E_g) (eV) |
| PB2T | Mes | 2 | -5.70 | -2.90 | 2.80 |
| PFB2T | FMes | 2 | -6.01 | -3.42 | 2.59 |
| PB3T | Mes | 3 | -5.46 | -2.99 | 2.47 |
| PB4T | Mes | 4 | -5.40 | -3.12 | 2.28 |
| PB5T | Mes | 5 | -5.31 | -3.16 | 2.15 |
Properties
Molecular Formula |
C12H9BS3 |
|---|---|
Molecular Weight |
260.2 g/mol |
IUPAC Name |
trithiophen-2-ylborane |
InChI |
InChI=1S/C12H9BS3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H |
InChI Key |
WNHGDJMTHKSXPJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CS1)(C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Tri Thiophen 2 Yl Borane and Its Analogs
Direct Synthesis Approaches
Direct synthesis methods provide a straightforward route to tri(thiophen-2-yl)borane and its precursors through the formation of a carbon-boron bond from activated thiophene (B33073) derivatives. These approaches typically involve the use of highly reactive organometallic reagents.
Grignard Reagent Based Syntheses of this compound Precursors
One of the most established and widely utilized methods for the formation of carbon-boron bonds is the reaction of a Grignard reagent with a suitable boron electrophile. nih.gov In the context of this compound synthesis, this involves the preparation of 2-thienylmagnesium halide, which is then reacted with a boron trihalide, such as boron trifluoride etherate (BF₃·OEt₂).
The general reaction proceeds as follows:
3 C₄H₃SMgBr + BF₃·OEt₂ → B(C₄H₃S)₃ + 3 MgBrF + OEt₂
This method is advantageous due to the commercial availability of 2-bromothiophene, the precursor to the Grignard reagent, and the relatively straightforward reaction conditions. The reactivity of the Grignard reagent, however, necessitates careful control of the reaction environment to avoid side reactions.
Table 1: Representative Grignard Reagent Based Synthesis of a Triarylborane
| Aryl Grignard Reagent | Boron Source | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylmagnesium bromide | BF₃·OEt₂ | Diethyl ether | Not specified | Triphenylborane (B1294497) | ~50 | nih.gov |
This table illustrates a general procedure for the synthesis of a triarylborane using a Grignard reagent. Specific conditions for this compound may vary.
Organolithiation and Subsequent Boronation of Thiophene Derivatives
Organolithiation represents another powerful tool for the direct C-H functionalization of thiophene, followed by quenching with a boron electrophile. nih.gov Thiophene can be readily deprotonated at the 2-position using a strong base, typically n-butyllithium (n-BuLi), to generate 2-thienyllithium. This highly nucleophilic intermediate can then react with a boron trihalide, such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), to afford this compound.
The reaction sequence is as follows:
C₄H₄S + n-BuLi → C₄H₃SLi + BuH
3 C₄H₃SLi + BCl₃ → B(C₄H₃S)₃ + 3 LiCl
This approach offers high regioselectivity for the 2-position of the thiophene ring. However, the use of pyrophoric n-butyllithium requires stringent anhydrous and inert atmosphere conditions.
Cross-Coupling Strategies for Thienylborane Formation
Cross-coupling reactions provide a versatile and controlled approach to the synthesis of thienylboranes, often with high functional group tolerance. These methods involve the exchange of a metallic or metalloid group on the thiophene ring with a boron moiety. rsc.org
Boron-Tin Exchange Reactions in Thienylborane Synthesis
Boron-tin exchange reactions, a variant of the Stille coupling, are a well-established method for the formation of carbon-boron bonds. nih.gov In this strategy, a thienylstannane, such as 2-(tributylstannyl)thiophene, is reacted with a boron halide. The driving force for this reaction is the formation of a stable tin halide.
A general representation of this reaction is:
3 (C₄H₃S)SnBu₃ + BBr₃ → B(C₄H₃S)₃ + 3 Bu₃SnBr
This method offers the advantage of using relatively stable organotin precursors. However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.
Boron-Silicon Exchange Reactions in Thienylborane Synthesis
Analogous to the boron-tin exchange, boron-silicon exchange reactions provide another avenue for the synthesis of thienylboranes. nih.gov This approach, related to the Hiyama coupling, involves the reaction of a thienylsilane (B15475989) with a boron halide. The reaction is typically driven by the formation of a strong silicon-halogen bond.
The general reaction can be depicted as:
3 (C₄H₃S)SiMe₃ + BCl₃ → B(C₄H₃S)₃ + 3 Me₃SiCl
Thienylsilanes are generally less toxic and more environmentally benign than their tin counterparts. The reactivity of the silicon-carbon bond often requires activation, for instance, with fluoride (B91410) ions, to facilitate the transmetalation step.
Electrophilic Borylations of Thiophene Systems
Electrophilic borylation involves the direct functionalization of a C-H bond on the thiophene ring with an electrophilic boron reagent. This can be achieved through either catalyzed or uncatalyzed pathways.
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the synthesis of aryl- and heteroarylboronic esters. nih.govresearchgate.netumich.edu In this method, a catalyst, often generated in situ from an iridium precursor and a ligand, facilitates the reaction between thiophene and a boron-containing reagent like pinacolborane (HBpin). This approach offers high regioselectivity, typically at the less sterically hindered C-H bond. nih.gov
Alternatively, strong boron electrophiles like boron tribromide (BBr₃) can directly borylate electron-rich aromatic systems such as thiophene without the need for a metal catalyst. ed.ac.uk The reaction proceeds via an electrophilic aromatic substitution mechanism. The high reactivity of BBr₃ necessitates careful control of the reaction conditions to prevent side reactions.
Table 2: Iridium-Catalyzed Borylation of Substituted Thiophenes
| Thiophene Derivative | Catalyst System | Boron Source | Solvent | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Methylthiophene | [Ir(COD)Cl]₂ / dtbpy | HBpin | n-Hexane | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | 95 | nih.gov |
| 3-Methylthiophene | [Ir(COD)Cl]₂ / dtbpy | HBpin | n-Hexane | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene and 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | 98 (in a 1:1.5 ratio) | nih.gov |
dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine
Hydroboration of Alkynyl Thiophenes
The hydroboration of alkynyl thiophenes represents a significant pathway for the synthesis of vinylboranes, which are precursors to various organoborane compounds. This method involves the addition of a boron-hydride bond across the carbon-carbon triple bond of an alkynyl thiophene.
One notable example is the hydroboration of 3-alkynyl-substituted terthiophenes and polythiophenes with dimesitylborane (B14672257) (Mes₂BH). This reaction leads to the formation of materials functionalized with vinylborane (B8500763) groups. However, the hydroboration of internal alkynes like 3-heptynyl-substituted terthiophene with Mes₂BH has been shown to be unselective, resulting in a 1:1 mixture of isomers researchgate.net. The steric bulk of the dimesitylborane moiety, while offering stability to the resulting borane (B79455), does not always ensure high regioselectivity in the hydroboration of internal alkynes attached to a thiophene ring researchgate.net.
For terminal alkynes, such as 3-ethynylthiophene (B1335982), titanium-catalyzed hydroboration has demonstrated high efficiency and regioselectivity. The use of a titanium(IV) complex as a catalyst allows for the smooth conversion of 3-ethynylthiophene to the corresponding (E)-alkenyl borane in excellent yields researchgate.net. This catalytic approach offers a high degree of control over the stereochemical outcome of the hydroboration reaction researchgate.net.
| Alkynyl Thiophene | Borane Reagent | Catalyst | Outcome | Reference |
| 3-heptynyl-terthiophene | Mes₂BH | None | 1:1 mixture of vinylborane isomers | researchgate.net |
| 3-ethynylthiophene | HBpin | Ti(IV) complex | High yield of (E)-alkenyl boronate | researchgate.net |
Stabilization Strategies for Tricoordinate Boron in Thienylboranes
The inherent electron deficiency of the tricoordinate boron atom in thienylboranes makes them susceptible to nucleophilic attack. Consequently, various strategies have been developed to enhance their stability.
Role of Steric Hindrance via Bulky Substituents (e.g., Mes*, FMes, Tip)
A primary strategy for stabilizing tricoordinate boranes is the introduction of sterically demanding substituents around the boron center. These bulky groups physically obstruct the approach of nucleophiles, thereby protecting the vacant p-orbital of the boron atom.
In the context of thienylborane-containing polymers, the use of very bulky pendant groups such as 2,4,6-tri-tert-butylphenyl (Mes*) and 2,4,6-tris(trifluoromethyl)phenyl (FMes) on the boron atom has been shown to be highly effective researchgate.net. This steric shielding imparts exceptional long-term chemical stability to air and moisture, as well as remarkable thermal stability, with decomposition temperatures exceeding 300°C researchgate.net. The steric bulk of these substituents is crucial for preventing intermolecular interactions that could lead to decomposition.
| Bulky Substituent | Chemical Name | Stabilizing Effect |
| Mes* | 2,4,6-tri-tert-butylphenyl | High steric hindrance, prevents nucleophilic attack |
| FMes | 2,4,6-tris(trifluoromethyl)phenyl | High steric hindrance and electron-withdrawing nature |
| Tip | 2,4,6-triisopropylphenyl | Significant steric bulk |
While Mes* and FMes have been explicitly used in the stabilization of thienylborane polymers, the principle of steric protection is general. Other bulky groups like 2,4,6-triisopropylphenyl (Tip) are also commonly employed in organoboron chemistry to confer stability.
Intramolecular Lewis Acid-Base Interactions for Enhanced Stability
Another sophisticated strategy for stabilizing electron-deficient centers is through intramolecular Lewis acid-base interactions. In the case of thienylboranes, the sulfur atom of the thiophene ring possesses lone pairs of electrons that could potentially donate into the vacant p-orbital of the boron atom, forming a dative B-S bond.
While the concept of intramolecular stabilization through such interactions is well-established in main group chemistry, specific and direct evidence for a significant stabilizing intramolecular B-S interaction in this compound is not extensively documented in the reviewed literature. Theoretical and experimental studies on related organoboron compounds containing both boron and sulfur have explored such interactions. For instance, in certain systems, the formation of five- or six-membered rings through intramolecular coordination can lead to substantial stabilization mdpi.comwikipedia.org. However, in the absence of specific ortho-substituents that would promote such a close interaction, the extent of a stabilizing B-S interaction in simple this compound remains a subject for further investigation. The combination of sterically shielding groups and the electronic nature of the thienyl substituents are the more prominently cited factors for the stabilization of these compounds researchgate.net.
Synthetic Protocols for Thienylborane-Containing Polymers and Oligomers
The incorporation of thienylborane units into conjugated polymers and oligomers is of great interest for the development of new electronic materials. Palladium-catalyzed cross-coupling reactions are a cornerstone of these synthetic efforts.
Palladium-Catalyzed Coupling of Stannylated Thienylborane Monomers (e.g., Stille Coupling)
The Stille cross-coupling reaction is a powerful and versatile method for the synthesis of thienylborane-containing polymers wiley-vch.de. This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or triflate rsc.org.
In the context of thienylborane polymers, the synthetic strategy typically involves the preparation of a distannylated thienylborane monomer. This monomer is then subjected to a Stille polycondensation reaction with a dihaloaromatic comonomer. The general mechanism of the Stille coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination rsc.org.
Oxidative Addition: The active Pd(0) catalyst reacts with the organic dihalide, inserting into the carbon-halogen bond to form a Pd(II) intermediate.
Transmetalation: The organostannane monomer transfers one of its organic groups to the palladium center, displacing the halide. This is often the rate-determining step.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.
This method has been successfully employed to synthesize a series of polymers with boron atoms incorporated into the conjugated polythiophene main chain researchgate.net. The use of stannylated thienylborane monomers allows for the creation of high molecular weight polymers with well-defined structures researchgate.net. The mild reaction conditions of the Stille coupling are compatible with a wide variety of functional groups, making it a highly valuable tool in the synthesis of functional polymeric materials.
| Reaction Step | Description |
| Oxidative Addition | Pd(0) catalyst adds to a dihaloaromatic compound. |
| Transmetalation | The stannylated thienylborane monomer transfers a thienyl group to the Pd(II) center. |
| Reductive Elimination | The coupled product is eliminated from the palladium, regenerating the Pd(0) catalyst and extending the polymer chain. |
Electronic Structure and Reactivity of Tri Thiophen 2 Yl Borane Systems
Lewis Acidity and Electron Acceptor Character of Trivalent Boron Centers
The defining characteristic of tri(thiophen-2-yl)borane, like other triorganoboranes, is the presence of a vacant pz orbital on the trivalent boron atom. This orbital renders the boron center highly electrophilic and confers strong Lewis acidic character to the molecule. Triarylboranes are known to be potent Lewis acids, with an acidity comparable to boron trihalides like BF3 and BCl3. The introduction of thiophene (B33073) rings directly onto the boron atom can further modulate this acidity.
X-ray crystallographic analyses of related aryldithienylboranes reveal a planar or near-planar geometry around the boron atom, which maximizes the electronic communication with the aryl substituents. The sulfur-containing thiophene rings are effective at enhancing the Lewis acidity of the boron center. This enhancement is attributed to the electronic properties of the thiophene moiety, which can influence the electron density at the boron atom. The strong Lewis acidity of these systems is demonstrated by their ability to readily form stable adducts with a variety of nucleophiles and Lewis bases.
The electron acceptor character is a critical feature in the design of organic electronic materials. By incorporating a tricoordinate boron atom into a π-conjugated system, the resulting molecule gains a low-lying Lowest Unoccupied Molecular Orbital (LUMO). In this compound, the empty p-orbital of the boron atom directly participates in the conjugated system, lowering the LUMO energy level and making the molecule an effective electron acceptor. This property is crucial for applications in organic electronics, such as in the development of electron-transport materials and chemosensors.
Intramolecular Charge Transfer (ICT) Mechanisms involving Thiophene and Boron Moieties
In molecules featuring both electron-donating and electron-accepting components linked by a π-conjugated spacer, photoexcitation can lead to a phenomenon known as intramolecular charge transfer (ICT). In systems related to this compound, the powerful electron-accepting nature of the borane (B79455) center and the π-electron-rich character of the thiophene rings create a classic donor-π-acceptor (D-π-A) framework.
Upon photoexcitation, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO), which is typically localized on the electron-donating part of the molecule, to the LUMO, which is centered on the electron-accepting boron moiety. This redistribution of electron density results in a charge-separated excited state. The thiophene rings act as efficient π-conjugated bridges, facilitating this long-range electron transfer from a donor group to the boron acceptor. The efficiency of this charge transfer is enhanced by the vacant p-orbital on the boron atom, which effectively lowers the LUMO level.
This ICT process is fundamental to the photophysical properties of thiophene-borane systems. It is often responsible for their characteristic absorption and emission spectra, which can be sensitive to the surrounding environment, such as solvent polarity (solvatochromism). The transition to a charge-transfer state can lead to large Stokes shifts and unique fluorescence properties, which are highly desirable for applications in chemical sensing and organic light-emitting diodes (OLEDs).
σ-π Conjugation and π-Delocalization Phenomena in Thiophene-Borane Systems
The electronic structure of this compound is characterized by significant electronic delocalization. The π-systems of the three thiophene rings can interact with the vacant pz orbital of the central boron atom. This interaction, often described as π-conjugation, allows for the delocalization of π-electrons across the entire molecular framework. chemistry.coachpitt.edu This extended conjugation is a key factor in determining the molecule's electronic properties, including its absorption spectrum and redox potentials. pitt.edu
Conjugation involves the overlap of p-orbitals across adjacent single and multiple bonds, which stabilizes the molecule by spreading electron density over a larger volume. chemistry.coach In this compound, the p-orbitals of the thiophene rings overlap with the empty p-orbital of boron, creating a delocalized π-system. youtube.com This delocalization lowers the HOMO-LUMO gap, typically resulting in absorption of light at longer wavelengths (a red shift) compared to non-conjugated analogues.
While π-conjugation is the dominant form of delocalization, interactions involving σ-orbitals can also occur. In some organoboron compounds, particularly those with specific geometries or involving cluster structures like carboranes, σ-π conjugation (or hyperconjugation) can play a role in electronic communication. nih.gov This involves the overlap of a filled π-orbital with an adjacent, empty σ* orbital, or a filled σ-orbital with an empty p-orbital. In this compound, the primary interaction is the π(thiophene) → p(boron) delocalization, which is crucial for its Lewis acidity and ICT characteristics.
Coordination Chemistry and Lewis Adduct Formation
The potent Lewis acidity of the boron center in this compound drives its reactivity towards nucleophiles and Lewis bases. It readily coordinates with these species to form tetracoordinated organoborate anions, often referred to as "ate" complexes.
A hallmark interaction is with the fluoride (B91410) anion (F⁻), which is a small and highly electronegative hard Lewis base. The addition of a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), to a solution of a thienylborane results in the formation of a stable fluoroborate adduct. This reaction is often rapid and quantitative, forming a new B-F covalent bond. The high affinity for fluoride is a direct measure of the borane's Lewis acidity, and fluoride binding constants for related dithienylboranes have been shown to be very high.
Besides fluoride, this compound can also form adducts with other Lewis bases, such as pyridine (B92270). Pyridine, a nitrogen-containing heterocycle with a lone pair of electrons on the nitrogen atom, can donate this electron pair to the empty p-orbital of the boron atom, forming a dative B-N bond. This coordination changes the geometry at the boron center from trigonal planar to tetrahedral. The formation of these Lewis adducts is a fundamental aspect of the compound's reactivity and its application as a chemosensor.
The formation of a Lewis adduct with species like fluoride or pyridine has a profound impact on the electronic structure and, consequently, the photophysical properties of this compound. The coordination event transforms the boron center from a neutral, trivalent, trigonal planar geometry to an anionic, tetravalent, tetrahedral geometry.
This structural and electronic change disrupts the π-conjugation between the thiophene rings and the boron center's formerly vacant p-orbital. The LUMO of the molecule is significantly raised in energy upon adduct formation because the electron-accepting p-orbital is now involved in a covalent bond. This disruption of the ICT pathway leads to dramatic and observable changes in the UV-visible absorption and fluorescence spectra.
For example, upon the addition of fluoride ions, thienylborane compounds often exhibit a significant color change (colorimetric sensing) or a change in fluorescence intensity or wavelength (fluorometric sensing). Typically, the long-wavelength absorption band associated with the ICT transition disappears or is strongly blue-shifted. This may be accompanied by the appearance of new absorption bands at shorter wavelengths, which are characteristic of the now electronically isolated thiophene moieties. These distinct optical responses make this compound and related systems highly effective chemosensors for anions like fluoride.
Table 1: Photophysical Changes Upon Lewis Adduct Formation
| Property | This compound (Free Lewis Acid) | Lewis Adduct (e.g., with F⁻) |
|---|---|---|
| Boron Geometry | Trigonal Planar | Tetrahedral |
| Boron Hybridization | sp² | sp³ |
| Key Electronic Feature | Vacant pz-orbital, strong electron acceptor | Filled orbitals, poor electron acceptor |
| Dominant Transition | Intramolecular Charge Transfer (ICT) | π-π* transitions of thiophene rings |
| UV-Vis Absorption | Long-wavelength ICT band | ICT band disappears; shorter-wavelength bands appear |
| Fluorescence | Often quenched or specific emission | Emission properties significantly altered (turn-on/turn-off) |
Reactivity in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
While this compound is primarily studied for its electronic properties and sensing applications, its B-C bonds possess the potential for participation in various bond-forming reactions, characteristic of organoborane chemistry.
The synthetically important reactions of organoboranes often involve the transfer of a carbon substituent from the boron atom to another reactive center. researchgate.net A common mechanistic pathway begins with the formation of a tetracoordinate "ate" complex upon reaction with a nucleophile. researchgate.net This is followed by a 1,2-migration of one of the boron's organic substituents to an adjacent atom. This sequence is the foundation for a vast number of C-C and C-heteroatom bond-forming reactions developed for trialkylboranes, and similar reactivity can be anticipated for triarylboranes.
Although specific examples utilizing this compound as a reagent in this manner are not extensively documented, the thienyl groups could potentially be transferred to electrophiles following the formation of an appropriate ate complex. For instance, the Suzuki-Miyaura cross-coupling reaction is a powerful C-C bond-forming method that utilizes organoboron compounds. While this reaction typically employs boronic acids or esters, it highlights the general utility of B-C bonds in catalysis. Thiophene boronic acid pinacol (B44631) ester, for example, is used in palladium-catalyzed cross-coupling reactions to synthesize thiophene-containing conjugated polymers. nih.gov
Furthermore, some triarylboranes, such as tris(2,4,6-trifluorophenyl)borane, have been shown to be effective metal-free catalysts for reactions like hydroboration. nih.gov It is plausible that this compound or its derivatives could exhibit catalytic activity in certain organic transformations, acting as a Lewis acid catalyst to activate substrates. researchgate.net The reactivity of the B-C(thienyl) bond provides a pathway for further functionalization, making this compound not just a functional molecule in its own right, but also a potential building block in organic synthesis. rsc.org
Organoborate Rearrangements and 1,2-Migration Processes
Organoborate rearrangements, particularly 1,2-migrations, are fundamental processes in organoboron chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high stereospecificity. In the context of this compound, the formation of a tetracoordinate boronate complex, through the addition of a nucleophile to the boron center, is a prerequisite for such rearrangements.
The general mechanism involves the migration of one of the thiophene groups from the boron atom to an adjacent atom, typically a carbon atom. This process is often induced by an electrophile or is part of a reaction sequence involving an intermediate with a leaving group on the alpha-carbon. The stereospecificity of this migration is a key feature, proceeding with retention of configuration of the migrating group.
While specific studies detailing the 1,2-migration of a thiophen-2-yl group from a tri(thiophen-2-yl)boronate complex are not extensively documented in the provided search results, the principles established for other organoborates can be applied. For instance, the Zweifel olefination provides a well-understood precedent for the 1,2-migration of an organic group from a boronate complex to an adjacent vinyl carbon, a process that can be triggered by an electrophile like iodine. nih.gov Such migrations are crucial for the stereoselective synthesis of complex organic molecules. nih.gov
Role in Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Thienylboronic acids and their derivatives, which can be conceptually derived from this compound, are pivotal reagents in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures that are common motifs in pharmaceuticals and organic electronic materials.
In the Suzuki-Miyaura coupling, a thienylboronic acid or ester serves as the organoboron nucleophile that, after activation by a base, transfers its thienyl group to a palladium catalyst in a process called transmetalation. The palladium complex, having previously undergone oxidative addition with an organohalide, then undergoes reductive elimination to yield the cross-coupled product and regenerate the active palladium(0) catalyst.
However, the use of thienylboronic acids in Suzuki-Miyaura couplings can present challenges, such as competitive protodeboronation (loss of the boronic acid group) and catalyst inhibition. The success of these couplings often relies on the careful optimization of reaction parameters, including the choice of catalyst, base, and solvent.
Recent research has focused on developing highly active catalyst systems to overcome these challenges. For instance, the use of XPhos-ligated palladium precatalysts has proven effective for the coupling of thienylboronic acids with various aryl halides. The choice of the generation of the XPhos precatalyst can significantly impact the reaction efficiency.
Below is a table summarizing the findings from a study on the Suzuki-Miyaura cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole, highlighting the effect of different catalysts.
| Entry | Catalyst (mol%) | Base | Solvent | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ (5), SPhos (10) | K₂CO₃ | Dioxane/H₂O | 24 | 25 |
| 2 | XPhos Pd-G2 (2) | K₃PO₄ | Dioxane | 24 | >95 |
| 3 | XPhos Pd-G3 (2) | K₃PO₄ | Dioxane | 4 | >95 |
| 4 | XPhos Pd-G4 (2) | K₃PO₄ | Dioxane | <0.5 | >95 |
This data demonstrates the superior performance of the more advanced generation XPhos palladium precatalysts in achieving high conversion in shorter reaction times for the coupling of a thienylboronic acid. The development of such efficient catalytic systems is crucial for the synthesis of complex molecules containing thiophene units.
Metal-Free Catalysis and Frustrated Lewis Pair (FLP) Chemistry Involving Thienylboranes
In recent years, the field of metal-free catalysis has gained significant momentum, with Frustrated Lewis Pair (FLP) chemistry emerging as a powerful strategy for the activation of small molecules, such as H₂, CO₂, and olefins. FLPs consist of a sterically hindered Lewis acid and Lewis base that are unable to form a classical adduct. This "frustration" allows the unquenched Lewis acid and base to cooperatively activate substrates.
Triarylboranes are commonly employed as the Lewis acid component in FLPs. While the direct application of this compound in FLP chemistry is not extensively detailed in the provided search results, its potential as a Lewis acid in such systems can be inferred from the broader context of FLP chemistry involving other triarylboranes like triphenylborane (B1294497) (BPh₃) and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). tdl.orgnih.gov
The electronic nature of the thiophene rings in this compound would modulate its Lewis acidity compared to BPh₃. The electron-rich nature of the thiophene ring might slightly reduce the Lewis acidity of the boron center, which could be advantageous in tuning the reactivity of an FLP for specific applications.
One area where thienylboranes have been implicated in metal-free catalysis is in the borylation of C-H bonds in heteroaromatic compounds. For instance, an aminoborane-based FLP has been explored for the catalytic borylation of thiophenes. ulaval.ca This suggests that boranes containing thiophene moieties can indeed participate in metal-free catalytic cycles.
The general principle of FLP-mediated activation involves the Lewis acidic borane interacting with the substrate, while the Lewis base assists in the bond-breaking and-making processes. For example, in the activation of H₂, the borane abstracts a hydride (H⁻) while the Lewis base abstracts a proton (H⁺). This heterolytic cleavage of H₂ can then be utilized in metal-free hydrogenations. Given the established role of triarylboranes in FLP chemistry, it is plausible that this compound could serve as a competent Lewis acid in similar transformations, opening avenues for new metal-free catalytic systems.
Computational and Theoretical Investigations of Tri Thiophen 2 Yl Borane
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has become a standard method for investigating the ground-state properties of organoboranes. These calculations allow for a detailed analysis of the molecule's electronic landscape, including the distribution of electrons and the energies of its molecular orbitals, which are fundamental to its chemical behavior.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for determining the electronic and optical properties of a molecule. In tri(thiophen-2-yl)borane, these orbitals exhibit distinct characteristics stemming from the interplay between the electron-rich thiophene (B33073) rings and the electron-deficient boron center.
HOMO: The HOMO is primarily localized on the π-systems of the three thiophene rings. The sulfur atoms, with their lone pairs of electrons, contribute significantly to the energy of this orbital, establishing the thiophene moieties as the primary electron-donating components of the molecule.
LUMO: The LUMO is predominantly centered on the vacant pz orbital of the trigonal planar boron atom. This localization makes the boron atom the primary electron-accepting site and is the source of the compound's Lewis acidity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It relates to the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. For this compound, the interaction between the thiophene π-orbitals and the boron pz-orbital leads to a degree of π-conjugation that modulates this gap. DFT calculations for related thienyl-borane systems show that the gap can be tuned by modifying substituents on the thiophene rings. researchgate.net
Table 1: Representative Frontier Orbital Energies Calculated for Thiophene-Containing Systems
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiophene Oligomer | -5.5 to -6.0 | -1.8 to -2.2 | 3.3 to 4.2 |
| Thiophene-Borane Polymer Unit | -5.8 to -6.2 | -2.5 to -3.0 | 2.8 to 3.7 |
| Substituted Thienyl Derivative | -5.4 | -2.1 | 3.3 |
Note: This table provides typical energy ranges derived from DFT calculations on related thiophene and thienyl-borane compounds to illustrate the expected values. Specific values for this compound may vary depending on the functional and basis set used.
DFT calculations can map the electron density distribution across the molecule, revealing its electrostatic potential and the partial charges on each atom. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to quantify these charges.
In this compound, a distinct charge polarization is observed:
The central boron atom carries a significant positive partial charge, confirming its electrophilic nature.
The sulfur atoms in the thiophene rings bear negative partial charges due to their high electronegativity and lone pairs.
The carbon atoms of the thiophene rings show a more complex pattern of small positive and negative charges, consistent with the aromatic system's electron distribution.
This charge distribution is often visualized using a Molecular Electrostatic Potential (MEP) map. On an MEP map, electron-rich regions (negative potential), such as the area around the sulfur atoms, are typically colored red, while electron-deficient regions (positive potential), like the area around the boron atom, are colored blue. This visualization helps predict sites for electrophilic and nucleophilic attack.
Table 2: Illustrative Mulliken Atomic Charges for this compound
| Atom | Representative Partial Charge (e) |
| Boron (B) | +0.5 to +0.8 |
| Sulfur (S) | -0.3 to -0.5 |
| Carbon (adjacent to B) | -0.1 to -0.2 |
| Other Ring Carbons | -0.2 to +0.1 |
| Hydrogens (H) | +0.1 to +0.2 |
Note: These values are illustrative, based on typical DFT calculations on similar organoborane compounds, and represent the expected charge distribution. researchgate.netirjweb.com
Unlike the planar triphenylborane (B1294497), the conformation of this compound is non-planar. The three thiophene rings are twisted out of the central BC3 plane, adopting a propeller-like geometry. This twisting arises from steric hindrance between the hydrogen atoms at the 3-positions of the thiophene rings.
Computational studies have determined that the barrier to rotation around the boron-carbon (B-C) bonds is very low. Variable temperature 13C NMR spectra, supported by theoretical calculations, indicate this rotational barrier is less than 35 kJ/mol. This low barrier suggests that the C-B(p-p)π interactions, which would favor a planar structure to maximize orbital overlap, are relatively weak. The molecule is therefore conformationally flexible in solution at room temperature. In the solid state, X-ray crystallography has shown that two of the three thienyl groups are disordered, which is consistent with the low rotational energy barrier.
Time-Dependent DFT (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the molecule's excited states and predict its electronic absorption spectrum (UV-Vis). rsc.org TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks.
For this compound, the primary electronic transitions are of a π-π* character. These transitions involve the promotion of an electron from a HOMO, located on the thiophene rings, to a LUMO, which has significant boron pz-orbital character. This constitutes an intramolecular charge transfer (ICT) from the electron-rich thiophene moieties to the electron-deficient boron center. TD-DFT calculations on related thiophene-containing chromophores accurately predict the position of the maximum absorption wavelength (λmax). researchgate.netresearchgate.net
Table 3: Representative TD-DFT Calculated Absorption Data for Thienyl Chromophores
| Type of Transition | Typical Calculated λmax (nm) | Oscillator Strength (f) |
| π → π* (Thiophene Localized) | 240 - 270 | 0.4 - 0.8 |
| Intramolecular Charge Transfer (π-Thiophene → pz-Boron) | 300 - 350 | 0.1 - 0.3 |
Note: This table presents typical values for electronic transitions in systems containing thiophene and an acceptor group, as predicted by TD-DFT. The exact values for this compound would depend on the specific computational parameters.
Mechanistic Studies of Reactions and Interactions involving this compound
DFT is a valuable tool for elucidating reaction mechanisms, allowing for the calculation of energies of reactants, products, intermediates, and transition states. For this compound, mechanistic studies focus primarily on its behavior as a Lewis acid.
The vacant p-orbital on the boron atom makes it a potent electron-pair acceptor. Computational models can simulate its interaction with various Lewis bases (e.g., amines, phosphines, anions). The mechanism involves the formation of a Lewis acid-base adduct: B(thienyl)₃ + :L → [L-B(thienyl)₃]
DFT calculations can determine the geometry of this adduct and the binding energy of the Lewis base (L). Upon adduct formation, the geometry at the boron center changes from trigonal planar to tetrahedral. This geometric change disrupts the π-conjugation with the thiophene rings, which can be observed through calculated changes in bond lengths and orbital energies. Such studies are crucial for understanding the compound's utility in catalysis or as a chemical sensor.
Structure-Property Relationships Derived from Theoretical Models
Theoretical models provide a clear framework for understanding how the molecular structure of this compound dictates its properties.
Planarity and Conjugation: The propeller-like structure, forced by steric hindrance, limits the extent of π-conjugation between the thiophene rings and the boron center. Theoretical models show that forcing planarity (a hypothetical state) would decrease the HOMO-LUMO gap and red-shift the absorption spectrum. This demonstrates the trade-off between steric effects and electronic communication.
Donor-Acceptor Character: The combination of electron-donating thiophene rings and an electron-accepting boron atom is the key to its electronic properties. Computational studies on substituted analogues reveal that adding electron-donating groups to the thiophene rings raises the HOMO energy, while adding electron-withdrawing groups lowers it, thereby tuning the HOMO-LUMO gap and, consequently, its optical and electrochemical properties. researchgate.netnih.gov
Lewis Acidity: The Lewis acidity is directly related to the energy of the LUMO. Theoretical models show that replacing the thiophene rings with more electron-withdrawing heterocycles would lower the LUMO energy and increase the Lewis acidity. Conversely, more electron-donating rings would decrease its Lewis acidity. This relationship allows for the rational design of triarylboranes with tailored reactivity.
Molecular Dynamics and Simulations of Thienylborane Systems
Molecular dynamics (MD) simulations offer a powerful computational lens through which to observe the intricate dance of atoms and molecules over time. These simulations provide a bridge between the static pictures offered by quantum chemical calculations and the macroscopic properties observed in the laboratory. For thienylborane systems, including this compound, MD simulations are crucial for understanding conformational flexibility, solvent interactions, and the dynamics of intermolecular associations, all of which underpin their function in advanced materials.
A significant hurdle in performing accurate MD simulations of boron-containing organic compounds is the development of reliable force field parameters. Standard force fields often lack parameters for the unique bonding environment of boron, necessitating their careful development and validation, frequently against higher-level quantum mechanical calculations.
While extensive molecular dynamics studies specifically detailing the dynamic behavior of isolated this compound are not widely available in the literature, research on related oligothiophene and boron-doped aromatic systems provides valuable insights into the expected dynamics. These studies often focus on conformational changes, such as the rotation of thiophene rings, and how these motions are influenced by the solvent environment and intermolecular interactions.
In broader studies of thiophene-based materials, MD simulations have been instrumental in elucidating the nature of intermolecular interactions. For instance, simulations can quantify the extent of π-π stacking between thiophene rings, a critical factor in the performance of organic electronic devices. The introduction of a boron center, as in this compound, is expected to significantly modulate these interactions due to its electron-deficient nature, influencing the local electronic structure and conformational preferences.
Future molecular dynamics investigations on this compound and its derivatives would likely focus on several key areas. One area of interest is the conformational landscape of the molecule, particularly the torsional angles between the thiophene rings and the central boron atom. Understanding the energy barriers associated with these rotations is key to predicting the molecule's rigidity and its propensity to adopt specific spatial arrangements.
Another critical aspect to explore is the interaction of this compound with different solvents. MD simulations can provide a detailed picture of the solvent shell around the molecule, revealing how solvent polarity and hydrogen bonding capabilities affect its conformation and electronic properties. This is particularly relevant for applications in solution-processed organic electronics.
Furthermore, simulations of this compound in the solid state or in aggregates can shed light on its packing behavior and the nature of intermolecular forces that govern its assembly. These insights are vital for understanding and predicting the properties of thin films and crystalline materials derived from this compound.
Advanced Spectroscopic Characterization Methodologies for Tri Thiophen 2 Yl Borane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of tri(thiophen-2-yl)borane systems. By examining the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹¹B, researchers can elucidate the connectivity of atoms and the electronic environment within the molecule.
Interactive Data Table: ¹H NMR Chemical Shifts for Thiophene-Containing Compounds
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| Thiophen-2-yl(2-(thiophen-2-yl)cyclopent-2-en-1-yl)methanone nih.gov | Aromatic | 7.86 | d | 3.70 | CDCl₃ |
| Aromatic | 7.66 | d | 5.00 | CDCl₃ | |
| Aromatic | 7.15 | t | 4.30 | CDCl₃ | |
| Aromatic | 7.09 | d | 5.10 | CDCl₃ | |
| Aromatic | 6.84 | t | 4.40 | CDCl₃ | |
| Aromatic | 6.75 | d | 3.40 | CDCl₃ | |
| Thiophen-2-yl(2-(thiophen-2-yl)cyclohex-2-en-1-yl)methanone nih.gov | Aromatic | 7.86 | dd | 1.1, 3.6 | CDCl₃ |
| Aromatic | 7.65 | dd | 5.0, 0.8 | CDCl₃ | |
| Aromatic | 7.16 | dd | 4.8, 3.9 | CDCl₃ | |
| Aromatic | 7.02 | dd | 5.0, 0.6 | CDCl₃ | |
| Aromatic | 6.82 | dd | 5.1, 3.7 | CDCl₃ | |
| Aromatic | 6.76 | d | 3.4 | CDCl₃ |
Note: 'd' denotes a doublet, 't' a triplet, and 'dd' a doublet of doublets.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms in the thiophene (B33073) rings are indicative of their electronic environment. The carbon atom directly bonded to the boron atom is expected to show a distinct chemical shift due to the influence of the boron. The other carbon atoms within the thiophene rings will also have characteristic signals in the aromatic region of the spectrum. For example, in related thiophene derivatives, the carbon atoms of the thiophene ring typically resonate in the range of approximately 120-150 ppm nih.gov. The precise values depend on the substitution pattern and the electronic effects of the substituents.
Interactive Data Table: ¹³C NMR Chemical Shifts for Thiophene-Containing Compounds
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Solvent |
| Thiophen-2-yl(2-(thiophen-2-yl)cyclopent-2-en-1-yl)methanone nih.gov | C (Aromatic) | 143.73, 139.65, 135.51 | CDCl₃ |
| CH (Aromatic) | 134.00, 132.25, 130.16, 128.22, 127.26, 124.12, 123.97 | CDCl₃ | |
| C=O | 194.20 | CDCl₃ | |
| Thiophen-2-yl(2-(thiophen-2-yl)cyclohex-2-en-1-yl)methanone nih.gov | C (Aromatic) | 145.78, 143.37, 128.89 | CDCl₃ |
| CH (Aromatic) | 133.74, 131.91, 128.25, 128.21, 127.17, 122.99, 121.60 | CDCl₃ | |
| C=O | 193.67 | CDCl₃ |
Boron-11 NMR (¹¹B NMR) spectroscopy is a particularly powerful tool for characterizing this compound as it directly probes the boron nucleus. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the electronic environment of the boron atom. For tricoordinate boranes, the ¹¹B chemical shifts typically appear in a broad range from approximately +100 to -120 ppm relative to a BF₃·OEt₂ standard blogspot.comnorthwestern.edu. The specific chemical shift for this compound will provide insight into the degree of p-π* conjugation between the empty p-orbital of the boron and the π-systems of the thiophene rings. A more downfield shift generally indicates a more electron-deficient boron center. The line width of the ¹¹B NMR signal can also provide information about the symmetry and dynamics of the molecule.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound systems. These techniques provide crucial information about the energy levels of the molecule and its behavior upon excitation with light.
The UV-Vis absorption spectrum of this compound is characterized by absorption bands that arise from electronic transitions between different molecular orbitals. A key feature of triarylboranes is the presence of intramolecular charge transfer (ICT) transitions. In the case of this compound, this involves the transfer of electron density from the electron-rich thiophene rings (the donor) to the electron-deficient boron center (the acceptor) upon photoexcitation. This p-π* conjugation is a defining characteristic of such molecules. The absorption spectrum of a related p-π* conjugated triarylborane, BDT, shows distinct absorption bands in solution and as a thin film, which are attributed to these charge transfer transitions nsf.gov. The position and intensity of these absorption bands are sensitive to the solvent polarity and the electronic nature of the substituents on the thiophene rings.
Upon absorption of light, this compound can dissipate the excess energy through fluorescence, which is the emission of light at a longer wavelength than the absorbed light. Fluorescence spectroscopy is used to measure the emission spectrum and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process. The emission properties are closely related to the nature of the excited state. For many triarylboranes, the emission is sensitive to the environment, a phenomenon known as solvatochromism. The fluorescence quantum yield provides insight into the competition between radiative (fluorescence) and non-radiative decay pathways of the excited state. For instance, the introduction of silyl (B83357) substituents in similar triazine-based systems has been shown to enhance fluorescence quantum yields significantly nih.gov.
Solvatochromism Studies of this compound Derivatives
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a powerful tool for probing the electronic structure and polarity of molecules. In the context of this compound derivatives, particularly those with donor-π-acceptor (D-π-A) architectures, solvatochromism provides valuable information about intramolecular charge transfer (ICT) characteristics.
The photophysical properties of such compounds are highly sensitive to the polarity of the surrounding medium. An increase in solvent polarity often leads to a stabilization of the charge-separated excited state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. The magnitude of this shift is indicative of the change in dipole moment between the ground and excited states.
For instance, studies on D-π-A thiophene-based compounds have demonstrated significant fluorosolvatochromism. researchgate.netsemanticscholar.orgrsc.org The absorption spectra of these molecules typically show a smaller red shift compared to the substantial red shift observed in their fluorescence emission spectra when moving from nonpolar to polar solvents. researchgate.netsemanticscholar.orgrsc.org This phenomenon is a hallmark of a significant increase in the dipole moment upon photoexcitation.
To quantify the solvatochromic effects, multi-parametric relationships such as the Kamlet-Taft, Catalán, and Laurence models are often employed. researchgate.netsemanticscholar.org These models help to dissect the contributions of non-specific (dipolarity/polarizability) and specific (hydrogen bonding) solvent-solute interactions to the observed spectral shifts. researchgate.netsemanticscholar.org
Table 1: Solvatochromic Data for a Representative Donor-π-Acceptor Thiophene Derivative
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
| Cyclohexane | 390 | 456 | 3680 |
| Toluene | 402 | 498 | 4780 |
| Dichloromethane | 415 | 550 | 5890 |
| Acetonitrile | 408 | 585 | 6970 |
| DMSO | 408 | 618 | 7650 |
This interactive table is based on data for a donor-π-acceptor thiophene derivative to illustrate the principles of solvatochromism.
Two-Photon Absorption Spectroscopy
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. nih.gov This phenomenon has significant applications in areas such as 3D microfabrication, high-resolution imaging, and photodynamic therapy due to the deeper penetration depth of lower-energy light in scattering media. nih.gov
This compound derivatives, particularly those with extended π-conjugation and intramolecular charge transfer character, are promising candidates for efficient TPA materials. The TPA cross-section (σ₂), a measure of the TPA efficiency, is a critical parameter in the design of such materials.
Research on related organic chromophores has shown that structural modifications, such as the extension of the π-system and the incorporation of strong donor and acceptor groups, can significantly enhance the TPA cross-section. researchgate.net For example, push-pull aryl(bi)thiophene chromophores have been shown to exhibit large TPA cross-sections, making them suitable for applications like biphotonic fluorescent probes in bioimaging. researchgate.net The design of molecules with large TPA cross-sections often involves creating a large change in dipole moment upon excitation.
Table 2: Two-Photon Absorption Data for Thiophene-Based Chromophores
| Compound | Wavelength (nm) | TPA Cross-Section (GM) |
| Quinoidal Bithiophene Derivative 1 | 900 | 35550 |
| Quinoidal Bithiophene Derivative 2 | 920 | 51770 |
| Push-Pull Aryl(bi)thiophene 1 | 780 | 1200 |
| Push-Pull Aryl(bi)thiophene 2 | 820 | 2500 |
This interactive table presents representative TPA data for advanced thiophene-based systems to highlight their potential. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the "molecular fingerprinting" of this compound and its derivatives. These methods probe the vibrational modes of a molecule, providing a unique spectral signature that is highly sensitive to its chemical structure, bonding, and conformation.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, with the scattered photons having a different frequency corresponding to the vibrational energy levels of the molecule. The two techniques are often complementary, as some vibrational modes may be more active in either IR or Raman.
Computational methods, such as Density Functional Theory (DFT), are frequently used in conjunction with experimental vibrational spectroscopy to aid in the assignment of complex spectra and to provide a more detailed understanding of the vibrational modes. rsc.orgresearchgate.netbiointerfaceresearch.com
Table 3: Key Vibrational Frequencies for a Thiophene Derivative
| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 | 3100-3000 |
| C=C stretching (thiophene ring) | 1550-1400 | 1550-1400 |
| C-S stretching (thiophene ring) | 850-750 | 850-750 |
| C-H out-of-plane bending | 800-700 | Not prominent |
This interactive table provides a generalized overview of characteristic vibrational frequencies for thiophene-containing molecules.
Electrochemical Characterization (Cyclic Voltammetry) for Redox Properties
Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the redox properties of chemical species. For this compound and its derivatives, CV provides crucial information about their electron-donating and -accepting capabilities, as well as the energies of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
In a typical CV experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram displays peaks corresponding to oxidation and reduction events. The potentials at which these events occur can be used to estimate the HOMO and LUMO energy levels of the molecule.
The redox behavior of this compound derivatives is of particular interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The HOMO and LUMO levels determine the ease of charge injection and transport in these devices.
Studies on related oligo- and polythiophenes have shown that their redox properties can be tuned by modifying their chemical structure, for example, by introducing electron-donating or -withdrawing substituents. researchgate.net
Table 4: Electrochemical Data for Representative Terthiophene Derivatives
| Compound | Solvent System | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) |
| Terthiophene Derivative A | CH₃CN/TEAPF₆ | 0.85 | -2.10 |
| Terthiophene Derivative B | CH₂Cl₂/TEAPF₆ | 0.92 | -2.05 |
| Ethynyl-substituted Terthiophene | CH₃CN/TEAPF₆ | 1.05 | -1.98 |
This interactive table showcases representative electrochemical data for terthiophene derivatives, which are structurally related to the building blocks of this compound.
Mass Spectrometry (ESI-MS, GC-MS) for Molecular Identity and Purity
Mass spectrometry (MS) is an indispensable analytical technique for confirming the molecular identity and assessing the purity of synthesized compounds like this compound and its derivatives. The two most common ionization techniques coupled with mass spectrometry for the analysis of such organic molecules are Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).
ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. It involves the formation of gas-phase ions from a liquid solution, which are then analyzed by the mass spectrometer. High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds. The fragmentation patterns observed in the mass spectrum upon electron impact ionization in GC-MS can provide valuable structural information, further confirming the identity of the compound.
Both techniques are crucial for verifying the successful synthesis of the target molecule and for identifying any impurities that may be present.
Table 5: Representative High-Resolution Mass Spectrometry Data
| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| N-(thiophen-2-yl)nicotinamide derivative 1 | C₁₄H₁₃Cl₂N₂O₃S | 359.0019 | 359.0012 |
| N-(thiophen-2-yl)nicotinamide derivative 2 | C₁₄H₁₀BrClN₃O₃S | 415.9284 | 415.9289 |
| N-(thiophen-2-yl)nicotinamide derivative 3 | C₁₄H₁₁BrN₃O₃S | 381.9676 | 381.9679 |
This interactive table presents HR-MS data for representative thiophene-containing compounds to illustrate the accuracy of this technique in confirming molecular identity.
Applications of Tri Thiophen 2 Yl Borane in Advanced Materials and Chemical Systems
Organic Electronics and Optoelectronics
The intrinsic electron-accepting nature of the triarylborane core makes it a valuable building block for π-conjugated materials used in optoelectronic devices. researchgate.net These materials often exhibit high solid-state fluorescence quantum yields, reversible electrochemical reduction, and tunable energy levels, which are critical for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govrsc.org
Emitters and Host Materials in Organic Light-Emitting Diodes (OLEDs)
Triarylborane compounds incorporating thiophene (B33073) units are extensively utilized as both emitters and host materials in OLEDs. nih.govresearchgate.net Their performance is rooted in the ability to facilitate intramolecular charge transfer (ICT), leading to tunable emission colors and high fluorescence efficiencies. researchgate.net
As emitters, thiophene-containing triarylboranes can be designed to emit light across the visible spectrum, from blue to green and yellow. researchgate.net For instance, A–D–A type molecules with a triarylborane acceptor and bithiophene donor have been investigated as blue emitters. nih.gov The emission color can be systematically tuned by modifying the length of the thiophene-based π-conjugated spacer. researchgate.net Materials containing the tetraphenylethene (TPE) moiety alongside a dimesitylboron group have shown remarkable aggregation-induced emission (AIE) activity with solid-state emission efficiencies reaching 100%, making them highly effective electroluminescent materials. nih.gov
As host materials, these compounds are valued for their high triplet energy and ability to facilitate efficient energy transfer to dopant emitters. noctiluca.euossila.com An OLED device using a triarylborane derivative with thiophene units as a host material achieved a maximum luminance of 35,740 cd·m⁻² and an external quantum efficiency (EQE) of 2.1%. nih.gov The bipolar charge transport properties, stemming from the combination of electron-donating thiophene and electron-accepting borane (B79455), are crucial for balancing charge carriers within the emissive layer, thereby enhancing device efficiency and stability. noctiluca.eu
Table 1: Performance of Thiophene-Borane Based OLED Devices
| Compound Type | Role in OLED | Max. Efficiency (EQE) | Emission Color | Reference |
|---|---|---|---|---|
| A–D–A (Bithiophene-Borane) | Emitter | 2.5% | Blue | researchgate.net |
| Truxene-core with Borane | Emitter | 4.6% | - | nih.gov |
| TPE and Mes₂B containing | Emitter | - | - | nih.gov |
| Thiophene-Borane Derivative | Host | 2.1% | Green | nih.gov |
| Thiophene-core MR-TADF | Emitter | 34.6% | Green (512 nm) | rsc.org |
Electron Transporting and Hole Blocking Layers
The electron-deficient character of the boron atom in tri(thiophen-2-yl)borane derivatives results in low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov This property makes them exceptionally well-suited for use as electron-transporting materials (ETMs) and hole-blocking layers (HBLs) in multilayer OLED devices. nih.govresearchgate.netmdpi.com
Efficient electron transport is crucial for ensuring charge recombination occurs within the emissive layer, maximizing the device's quantum efficiency. researchgate.net Triarylboranes, including those with thiophene linkers, exhibit reversible one-electron reduction processes, indicating stable electron transport capabilities. nih.gov Planar triarylboranes connected through thiophene and bithiophene spacers have been specifically highlighted as effective electron-transporting materials. nih.gov
In phosphorescent OLEDs (PHOLEDs), a hole-blocking layer is often necessary to confine triplet excitons within the emissive layer, preventing them from quenching at the hole-transport layer interface. google.com Borane derivatives are frequently employed for this purpose due to their electronic properties. google.com The incorporation of dimesitylboryl groups into polymers has been shown to be an effective strategy for creating ETMs with high triplet energies (up to 2.95 eV), which is essential for efficient blue and green PHOLEDs. researchgate.net
N-Type Semiconductors in Organic Field-Effect Transistors (OFETs)
While many organic semiconductors are p-type (hole-transporting), the development of stable and efficient n-type (electron-transporting) materials is critical for creating complementary logic circuits. rsc.org Thiophene-based oligomers and polymers have been extensively studied as semiconductors in OFETs. nih.gov The introduction of strong electron-withdrawing groups is a key strategy to engineer n-type behavior. northwestern.edu
The electron-deficient boron center in thiophene-borane compounds makes them promising candidates for n-type semiconductors. rsc.org By incorporating boron atoms into a polythiophene main chain, researchers have created electron-deficient polymers that are chemically and thermally stable. rsc.org Thiazole and thiophene/thiazole co-oligomers functionalized with electron-withdrawing trifluoromethylphenyl groups have demonstrated excellent n-type performance in OFETs, with some devices achieving high electron mobilities. northwestern.edu This indicates that the combination of electron-rich heterocycles like thiophene with strong electron-accepting moieties, such as boranes or heavily fluorinated groups, is a viable approach to high-performance n-type organic semiconductors.
Photovoltaic Applications
In organic photovoltaics (OPVs), materials based on thiophene derivatives are widely used as either electron donors or acceptors in the active layer of the solar cell. rsc.orgmdpi.com The performance of OPV devices relies on efficient light absorption, exciton (B1674681) dissociation, and charge transport to the electrodes. rsc.org Fused thiophene derivatives are particularly attractive due to their electron-rich nature, structural rigidity, and good charge transport characteristics. mdpi.comnih.gov
While this compound itself is not a primary component in leading OPV systems, the design principles of combining electron-donating thiophene units with electron-accepting moieties are central to the field. nih.govresearchgate.net Acceptor-Donor-Acceptor (A-D-A) type small molecules, where a central donor core is flanked by acceptor units, are a prominent class of materials for OPVs. researchgate.net Thieno[3,2-b]thiophene (B52689) is often used as a central donor unit. researchgate.net The incorporation of boron-containing units, such as [2,4,6-tris(trifluoromethyl)phenyl]di(thien-2-yl)borane, into polymeric structures has been explored to create materials for OPVs. researchgate.net These materials leverage the electron-accepting strength of the borane moiety to tune the electronic energy levels and improve device performance. mdpi.com
Chemical Sensing and Probe Development
The inherent Lewis acidity of the boron atom in triarylboranes makes them highly effective receptors for anions. nih.gov This property has been widely exploited in the development of colorimetric and fluorescent chemosensors for the detection of environmentally and biologically important anions. researchgate.netrsc.org
Anion Detection and Recognition (e.g., Fluoride (B91410) Sensing)
This compound and related triarylborane derivatives are particularly renowned for their ability to selectively detect fluoride (F⁻) and cyanide (CN⁻) ions. nih.govnih.govacs.orgrsc.orgrsc.org The sensing mechanism relies on the strong interaction between the electron-deficient boron center and the electron-rich anion. acs.org
Upon binding with a fluoride ion, the hybridization of the boron atom changes from trigonal planar sp² to tetrahedral sp³. This structural change disrupts the pπ-π* conjugation between the boron p-orbital and the π-system of the thiophene rings. researchgate.net The disruption of the intramolecular charge transfer (ICT) pathway leads to significant and readily observable changes in the compound's photophysical properties. nih.gov
This can manifest as:
Colorimetric Sensing: A visible change in the color of the solution. rsc.org
Fluorometric Sensing: A change in the fluorescence emission, which can be either a "turn-off" (quenching) or a "turn-on" response, often accompanied by a spectral shift (ratiometric sensing). nih.govacs.orgresearchgate.net
The high sensitivity and selectivity of these borane-based probes allow for the detection of fluoride ions at very low concentrations, with detection limits reported in the nanomolar and even picomolar range. rsc.org This makes them valuable tools for applications in environmental monitoring and healthcare, where excess fluoride can be detrimental. mdpi.com
Table 2: Fluoride Ion Sensing Properties of Triarylborane Derivatives
| Sensor Type | Sensing Method | Response to F⁻ | Detection Limit | Reference |
|---|---|---|---|---|
| Borane-BODIPY Triad (B1167595) | Fluorometric & Colorimetric | Ratiometric Response | - | researchgate.net |
| Triarylborane Naphthalimide | Fluorometric | Selective Detection | 2.01 x 10⁻¹⁰ M | rsc.org |
| Pyrazabole-Triarylborane | Fluorometric | Ratiometric Response | - | rsc.org |
| Boraanthracene Derivative | Fluorometric | Fluorescence Quenching | - | nih.govnih.govacs.org |
| Triarylboron/Acridine Probe | Fluorometric | Green to Yellow Emission Shift | - | mdpi.com |
Molecular Switches
The structural and electronic characteristics of this compound and its derivatives make them promising candidates for the development of molecular switches. These molecules can reversibly change their properties in response to external stimuli, such as the presence of specific ions. This switching behavior is often accompanied by a noticeable change in their photophysical properties, such as color or fluorescence, making them useful as sensors.
A key application in this area is the detection of fluoride ions (F⁻). The boron center in this compound is a Lewis acid, meaning it can accept a pair of electrons. Fluoride ions, being Lewis bases, can donate a pair of electrons to the boron atom, forming a borate (B1201080) complex. This interaction significantly alters the electronic structure of the molecule, leading to a change in its absorption and emission of light.
For instance, novel organoboron compounds incorporating triarylboron units linked to thieno[3,2-b]thiophene via thiophene spacers have been synthesized and studied for their anion sensing capabilities. These compounds act as colorimetric and fluorescent chemosensors with high sensitivity and selectivity for fluoride ions. researchgate.net Upon binding with fluoride, one such compound exhibits a "turned-on" sensor behavior, where a significant red shift in its fluorescence and a bright change in emission color are observed. researchgate.net Conversely, a related compound acts as a "turned-off" fluorescent sensor upon fluoride binding. researchgate.net This on/off switching capability is a hallmark of a molecular switch.
Table 1: Photophysical Data of Triarylborane-Substituted Thienothiophenes
| Compound | Absorption Maxima (λabs) in THF (nm) | Emission Maxima (λem) in THF (nm) | Quantum Yield (ΦF) in THF (%) |
|---|---|---|---|
| BBTT1 | 444, 334 | 530, 503 | 38 |
| BBTT2 | 412, 339 | 467, 504 | 53 |
Data sourced from photophysical experiments on novel organoboron compounds. researchgate.net
The interaction with fluoride ions can be reversible. The addition of a stronger fluoride scavenger can remove the fluoride from the borane, reverting the molecule to its original state and restoring its initial photophysical properties. This reversible binding and the associated change in fluorescence demonstrate the potential of this compound derivatives as key components in the design of molecular switches for sensing applications. nih.gov
Catalysis
The electron-deficient nature of the boron atom in this compound imparts it with Lewis acidic properties, which is the basis for its potential applications in catalysis.
Triarylboranes, including those containing thiophene units, are known to be potent Lewis acids. Research has shown that triarylboranes bearing two thiophene units exhibit extremely strong Lewis acidities. researchgate.net This strong Lewis acidity allows them to activate substrates by withdrawing electron density, thereby facilitating various chemical transformations.
The catalytic activity of triarylboranes is often compared to that of the well-known Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. While direct catalytic applications of this compound itself are not as extensively documented as for B(C₆F₅)₃, the inherent strong Lewis acidity of thienyl-substituted boranes suggests their potential to catalyze a range of organic reactions. For example, borane catalysts, in cooperation with solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can facilitate carbene insertion into C-H bonds under metal-free conditions. This suggests that the Lewis acidic nature of this compound could be harnessed for similar catalytic C-H functionalization reactions.
C-H borylation is a powerful method for the direct functionalization of carbon-hydrogen bonds to form carbon-boron bonds, creating versatile building blocks for organic synthesis. It is important to clarify the role of this compound in this context. Based on available scientific literature, this compound is a potential product of C-H borylation reactions involving thiophene, rather than a catalyst for such reactions.
Catalytic C-H borylation of thiophenes is typically achieved using transition metal catalysts, most notably those based on iridium. nih.govnih.gov These iridium catalysts can selectively activate C-H bonds on the thiophene ring, allowing for the introduction of a boryl group. For instance, iridium-catalyzed borylation has been successfully applied to various substituted thiophenes to produce poly-functionalized thiophenes in good to excellent yields. nih.govnih.gov More recently, earth-abundant metals like iron have also been explored for catalyzing the C-H borylation of thiophenes. ed.ac.uk
The synthesis of this compound itself can be envisioned through the reaction of a suitable boron source with a thiophene derivative where the 2-position has been activated, for example, through a lithiation or Grignard reaction, followed by reaction with a boron halide. While C-H borylation provides a direct route to borylated thiophenes, the subsequent steps to form the tri-substituted borane are not typically catalytic with respect to the borane itself.
Derivatives and Structural Modifications of Tri Thiophen 2 Yl Borane
Terminal and Main-Chain Borane (B79455) Functionalization of Oligo- and Polythiophenes
The incorporation of borane moieties into oligo- and polythiophene structures is a key strategy for creating electron-deficient conjugated materials. This functionalization can be achieved by introducing the borane group at the ends of the polymer chain (terminal functionalization), as a pendant group on the side chain, or directly into the polymer backbone (main-chain functionalization).
Post-polymerization modification is one approach, as demonstrated by the hydroboration of poly(3-alkynylthiophene)s. This process yields vinylborane-functionalized polymers where the borane group is part of a conjugated side chain. acs.org This structural arrangement facilitates strong electronic coupling between the polythiophene main chain and the borane-containing side chains. acs.org A significant consequence of borane substitution is the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polythiophene, enhancing its electron-accepting character. acs.org
A more direct approach involves the synthesis of polymers with boron atoms integrated into the conjugated main chain. A series of poly(oligothiophene borane)s have been prepared through the Pd-catalyzed Stille coupling of stannylated thienylborane monomers. researchgate.net These polymers exhibit exceptional thermal stability, with decomposition temperatures exceeding 300 °C, and are stable against air and moisture. This stability is attributed to the use of bulky pendant groups on the boron atom, such as 2,4,6-tri-tert-butylphenyl (Mes*) and 2,4,6-tris(trifluoromethyl)phenyl ((F)Mes), which sterically protect the electron-deficient boron center from nucleophilic attack. researchgate.net These main-chain organoborane polymers display strong absorption in the visible spectrum and intense fluorescence, with quantum yields reaching up to 38% in the solid state. researchgate.net
Integration into Larger Conjugated Structures and Polymeric Systems
Tri(thiophen-2-yl)borane and its derivatives serve as valuable electron-deficient building blocks for constructing larger π-conjugated systems and polymers. Their integration allows for the development of materials with tailored optoelectronic and sensory properties. acs.org The electron-deficient nature of the borane center, when incorporated into a conjugated polymer, creates materials with potential applications in electronics and chemical sensing. acs.orgnih.gov
For example, organoborane-functionalized conjugated polymers have been synthesized by polymerizing vinylborane-functionalized monomers. acs.org These materials exhibit strong electronic coupling between the polythiophene backbone and the conjugated side chains containing the borane. acs.org Furthermore, the Lewis acidic nature of the borane groups makes them suitable for anion sensing, as binding with anions like fluoride (B91410) can induce significant changes in the material's absorption and emission characteristics. acs.org
In another strategy, stable triarylborane units, such as [2,4,6-tris(trifluoromethyl)phenyl]di(thien-2-yl)borane, have been copolymerized with electron-deficient units like isoindigo or pyridine-flanked diketopyrrolopyrrole. researchgate.net This "acceptor-acceptor" polymer design results in materials with low-lying HOMO and LUMO energy levels, high electron mobilities, and broad visible-light absorption, demonstrating their utility as n-type materials in all-polymer solar cells. researchgate.net The modular synthesis of these polymers, often via Stille coupling, provides a versatile pathway for creating electron-deficient materials with controllable electronic structures. researchgate.net The functionalization with pyridalthiadiazole (PT) moieties also makes these boranes suitable building blocks for more complex polymeric structures with unique optical and electronic properties. nih.gov
Hybrid Systems with Diverse Electron-Donating and Electron-Accepting Moieties
A notable class of hybrid systems involves the functionalization of triarylboranes with pyridalthiadiazole (PT), a strong organic acceptor moiety. nih.govrsc.org These donor-acceptor-donor (A–π–B(Ar)–π–A) triads and donor-acceptor (Ar₂B–π–A) dyads are typically synthesized via Stille cross-coupling. nih.govrsc.org In these structures, the thienyl groups act as π-bridges connecting the central borane acceptor to the terminal PT acceptor units.
Single-crystal X-ray analysis of the triad (B1167595) Mes*B(Th–PT–Br)₂ revealed a highly coplanar structure, which promotes extended π-conjugation and intermolecular π-stacking. nih.govrsc.org These compounds are highly fluorescent in solution, with quantum yields as high as 52%, and exhibit absorption maxima at longer wavelengths for the triads compared to the dyads due to their more extended conjugated framework. nih.gov
A key feature of these hybrids is their multi-responsive behavior. They undergo facile electrochemical reduction, first at the PT units and then at the borane center. rsc.org Chemical reduction enables an intramolecular charge transfer (ICT) from the reduced PT moieties to the boron atom, causing a distinct color change. rsc.org Conversely, the addition of fluoride ions can lead to two competing pathways depending on the substituents on the boron atom. For derivatives with the bulky Mes* group, fluoride binding is hindered, while for those with the less bulky and more electron-withdrawing (F)Mes group, strong fluoride binding to the boron center occurs. rsc.org This binding creates an electron-rich borate (B1201080), which then participates in an ICT to the electron-deficient PT units—a charge transfer in the opposite direction to that observed upon chemical reduction. rsc.org
Benzodithiophene (BDT) is a widely used electron-donating building block in conjugated polymers for organic electronics due to its rigid, planar structure that encourages π-stacking and efficient charge transport. rsc.orgresearchgate.netnih.gov The integration of BDT units into triheteroarylborane structures combines the electron-donating character of BDT with the electron-accepting properties of the borane core.
Polymers composed of alternating BDT donor units and triarylborane-containing acceptor units have been developed. For instance, copolymers of a [2,4,6-tris(trifluoromethyl)phenyl]di(thien-2-yl)borane unit and electron-deficient isoindigo have been synthesized, demonstrating n-type behavior in optoelectronic devices. researchgate.net The combination of these units leads to low-lying molecular orbitals and high electron mobilities. researchgate.net While specific examples of discrete BDT-based triheteroarylboranes are less common in the cited literature, the principles of copolymer design show the potential of pairing BDT's strong electron-donating ability with the electron-deficient borane center to create materials with strong charge-transfer characteristics suitable for photovoltaic applications. researchgate.netnih.gov
Truxene (B166851) is a C₃-symmetric, star-shaped aromatic molecule that can act as an electron-donating core. Functionalizing a truxene core with peripheral thienylborane units would create a star-shaped donor-acceptor molecule with a large π-conjugated system. While direct examples of truxene cores functionalized with this compound are not detailed in the provided search context, a related class of compounds known as borazatruxenes has been synthesized. chemistryviews.org
Influence of Substituent Effects on Electronic and Optoelectronic Properties of this compound Derivatives
The electronic and optoelectronic properties of this compound derivatives can be precisely controlled by modifying the substituents on both the boron atom and the thiophene (B33073) rings. These modifications influence factors such as stability, LUMO energy levels, and reactivity towards nucleophiles.
Attaching bulky pendant groups to the boron atom, such as Mes* (2,4,6-tri-tert-butylphenyl) or (F)Mes (2,4,6-tris(trifluoromethyl)phenyl), is a critical strategy for enhancing the chemical and thermal stability of the resulting materials. researchgate.net These groups provide steric protection for the Lewis acidic boron center, preventing decomposition pathways initiated by nucleophilic attack. researchgate.net
The electronic nature of these pendant groups also plays a crucial role. The introduction of electron-withdrawing groups, like the trifluoromethyl groups in (F)Mes, effectively lowers the LUMO energy level of the borane-containing polymer. researchgate.net This provides a versatile method for tuning the electronic structure and electron-accepting capability of the material. researchgate.net In thiophene-pyridalthiadiazole-borane hybrids, the choice between the Mes* and (F)Mes group dictates the molecule's response to fluoride anions. The less sterically hindered and more Lewis acidic boron center in the (F)Mes derivative allows for strong F⁻ binding, whereas the bulkier Mes* derivative hinders this interaction. rsc.org
Data Tables
Table 1: Photophysical Properties of Thiophene-Pyridalthiadiazole-Borane Hybrids in THF Solution.
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
| Dyads | ~420 - 430 | ~495 - 535 | 0.32 - 0.52 |
| Triads | ~440 - 470 | ~495 - 535 | 0.32 - 0.52 |
| BDT-2PTTh | 495 | 610 | 0.68 |
| Data sourced from references nih.govrsc.org. |
Table 2: Electrochemical Properties of Poly(oligothiophene borane) Model Compounds.
| Compound | First Reduction Potential (V) |
| OB2T | -2.06 |
| FOB2T | -1.72 |
| Potentials are relative to Fc/Fc⁺. Data sourced from reference researchgate.net. |
Future Research Directions and Emerging Trends
Development of Highly Robust and Air-Stable Thienylboranes for Practical Applications
A significant challenge in the practical application of many triarylboranes is their sensitivity to air and moisture, which can lead to decomposition and loss of activity. Future research is heavily focused on the synthesis of thienylboranes with enhanced stability without compromising their desirable electronic properties.
Detailed Research Findings: Researchers have demonstrated that the introduction of sterically bulky groups around the boron center can effectively shield it from atmospheric oxygen and water. For instance, kinetically stabilized dithienylboranes incorporating a mesityl group have been synthesized and shown to be stable in air for extended periods. rsc.org This stability is crucial for their use in devices and as catalysts under practical, non-inert conditions. The strategy of using sterically demanding substituents has been a cornerstone in creating a variety of air-stable boranes. nih.gov The development of synthetic routes that allow for the incorporation of such protective groups while maintaining the core thienylborane structure is a primary objective. The goal is to create a library of robust thienylboranes that can be readily employed in various applications without the need for stringent anaerobic handling, thus lowering the barrier for their widespread adoption.
Rational Design for Tunable Electronic and Optoelectronic Properties through Molecular Engineering
The electronic properties of Tri(thiophen-2-yl)borane, arising from the interaction between the electron-rich thiophene (B33073) rings and the electron-deficient boron center, make it an attractive candidate for optoelectronic materials. A major trend in this area is the use of molecular engineering to rationally design and fine-tune these properties for specific applications, such as in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
Detailed Research Findings: The modification of the triarylborane framework through the introduction of various functional groups has been shown to be a powerful tool for tuning their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov By attaching electron-donating or electron-withdrawing groups to the thiophene rings or by incorporating the thienylborane unit into larger π-conjugated systems, researchers can control the intramolecular charge transfer (ICT) characteristics of the molecule. This, in turn, influences the absorption and emission wavelengths of the material. For example, creating donor-π-acceptor (D–π–A) systems where the thienylborane acts as the acceptor has led to materials with strong fluorescence and large Stokes shifts. rsc.orgorgsyn.org The ability to systematically alter the molecular structure to achieve desired photophysical properties is a key focus of ongoing research, aiming to produce materials with tailored emission colors, high quantum yields, and improved device performance.
Exploration of Novel Reactivities and Catalytic Transformations
While triarylboranes are well-established as potent Lewis acids, their full potential in catalysis is still being uncovered. Future research aims to move beyond known applications and explore novel reactivities and catalytic transformations mediated by thienylborane compounds. This includes their use in main-group catalysis, frustrated Lewis pair (FLP) chemistry, and the activation of small molecules.
Detailed Research Findings: The catalytic activity of triarylboranes, such as the widely studied tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), in reactions like hydrogenation, hydrosilylation, and polymerization has set a precedent for the potential of these compounds. researchgate.netresearchgate.netnih.gov Researchers are now looking to apply similar principles to thienylboranes, exploiting the specific electronic influence of the thiophene moieties. The development of metal-free catalytic systems is a particularly active area, driven by the desire for more sustainable and cost-effective chemical processes. nih.gov The exploration of thienylboranes in FLP chemistry, where the borane (B79455) acts as the Lewis acidic component in conjunction with a bulky Lewis base to activate substrates like H₂, is a promising avenue. nih.gov Discovering new catalytic cycles and expanding the substrate scope for thienylborane-catalyzed reactions are key goals that could lead to new synthetic methodologies for organic chemistry.
Advanced Computational Modeling for Predictive Design and Understanding
The advancement of computational chemistry provides powerful tools for the rational design and in-depth understanding of complex molecules like this compound. The use of theoretical modeling is becoming an indispensable part of the research process, enabling the prediction of molecular properties and reaction mechanisms before embarking on extensive experimental work.
Detailed Research Findings: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely used to calculate the geometric and electronic structures of triarylboranes and to predict their photophysical properties. nih.gov These methods allow for the calculation of HOMO and LUMO energy levels, absorption and emission spectra, and the nature of electronic transitions, providing valuable insights that guide the design of new materials with targeted optoelectronic characteristics. nih.govresearchgate.net Computational models are also employed to quantify the Lewis acidity of boranes through metrics like the Fluoride (B91410) Ion Affinity (FIA), helping to predict their reactivity and suitability for applications in anion sensing and catalysis. researchgate.net Furthermore, computational studies can elucidate complex reaction mechanisms, helping to optimize reaction conditions and design more efficient catalysts. The synergy between computational prediction and experimental validation is a key trend that will accelerate the discovery and development of new thienylborane-based materials and catalysts.
Q & A
Q. What are the common synthetic routes for Tri(thiophen-2-yl)borane, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via substitution reactions of thiophen-2-yl nucleophiles with boron halides (e.g., BCl₃ or BF₃). Key factors include solvent choice (e.g., THF or ethers), temperature control (to avoid side reactions), and stoichiometric ratios to minimize symmetrical byproducts. Purity is often enhanced via recrystallization or column chromatography, with yields reported between 40–70% depending on substituent steric effects .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Multinuclear NMR (¹¹B, ¹H, ¹³C) is critical for confirming boron-thiophene bonding, with ¹¹B shifts typically around 60–70 ppm indicating trigonal-planar geometry. X-ray diffraction (XRD) provides definitive structural data, while mass spectrometry (MS) confirms molecular weight. Complementary techniques like Raman spectroscopy can assess electronic conjugation between boron and thiophene rings .
Q. How does the Lewis acidity of this compound compare to other triarylboranes, and what methods quantify this property?
The Gutmann-Beckett method (using Et₃PO as a probe) and Childs’ method (NMR titration with Lewis bases) are standard for quantifying Lewis acidity. This compound exhibits moderate acidity due to electron-donating thiophene substituents, with acceptor numbers (AN) ~20–30% lower than B(C₆F₅)₃ but higher than BPh₃ .
Q. What are the primary applications of this compound in catalysis or small-molecule activation?
It serves as a Lewis acid catalyst in Friedel-Crafts alkylation and hydroamination reactions. Its π-conjugated thiophene rings enable charge-transfer interactions in frustrated Lewis pair (FLP) systems for H₂ activation. Recent studies highlight its role in activating CO₂ and ethylene .
Advanced Research Questions
Q. How can substituent engineering on the thiophene rings modulate the electronic and steric properties of this compound?
Introducing electron-withdrawing groups (e.g., F, CF₃) at the 3- or 5-positions of thiophene enhances Lewis acidity by reducing electron density on boron. Steric bulk (e.g., methyl groups) at these positions can improve hydrolytic stability but may hinder substrate accessibility in catalysis. Computational DFT studies paired with synthetic trials are essential for optimizing substituent effects .
Q. What experimental strategies resolve contradictions in reported Lewis acidity values for this compound derivatives?
Discrepancies often arise from solvent polarity (e.g., dichloromethane vs. toluene) or probe molecule selection. Standardizing conditions (e.g., using Gutmann-Beckett in anhydrous THF) and cross-validating with computational electrostatic potential (ESP) maps can reconcile conflicting data .
Q. How does hydrolytic stability of this compound compare to fluorinated analogs, and what structural modifications enhance stability?
Thiophene’s lower electronegativity compared to C₆F₅ groups makes this compound more prone to hydrolysis. Stabilization strategies include steric shielding (e.g., 3,5-dimethylthiophene substituents) or kinetic protection via bulky counterions. Accelerated aging tests under controlled humidity and NMR monitoring of B–O bond formation are critical for evaluation .
Q. What mechanistic insights explain discrepancies in catalytic activity between this compound and B(C₆F₅)₃ in FLP-mediated hydrogenation?
While B(C₆F₅)₃ exhibits stronger Lewis acidity, this compound’s π-conjugated system facilitates electron redistribution during H₂ cleavage. Transient UV-vis spectroscopy and EPR studies of FLP intermediates reveal differences in charge-transfer kinetics and radical stabilization .
Q. How can synthetic protocols overcome thermodynamic equilibria to produce asymmetrical this compound derivatives?
Sequential addition of varying thiophen-2-yl nucleophiles under kinetic control (low temperature, slow addition rates) minimizes symmetrical byproducts. Chelating ligands (e.g., TMEDA) can stabilize intermediates, while in situ NMR monitors reaction progress .
Q. What combined theoretical and experimental approaches validate the role of this compound in ammonia borane dehydrogenation?
DFT calculations of transition states paired with kinetic isotope effect (KIE) studies and operando IR spectroscopy identify rate-determining steps (e.g., B–N bond cleavage). Comparative trials with isotopically labeled NH₃BH₃ clarify catalytic pathways .
Methodological Guidelines
- Data Contradictions : Cross-reference multiple characterization techniques (e.g., XRD + NMR) to confirm structural assignments .
- Experimental Design : Use response surface methodology (RSM) to optimize synthetic parameters (temperature, solvent, stoichiometry) .
- Theoretical Validation : Pair spectroscopic data with DFT-computed vibrational frequencies or ESP maps to resolve electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
